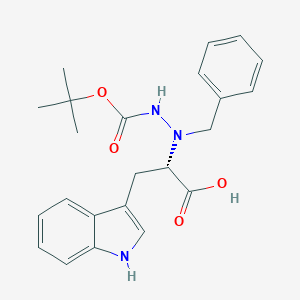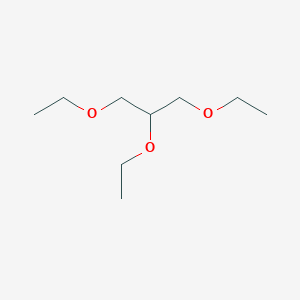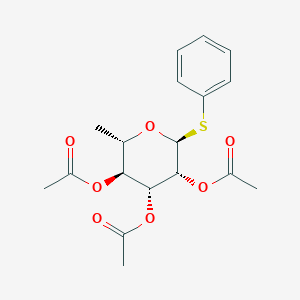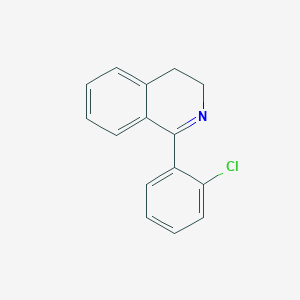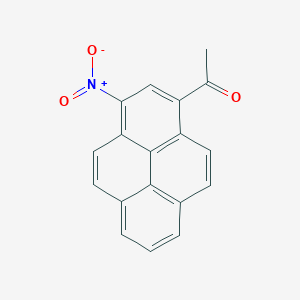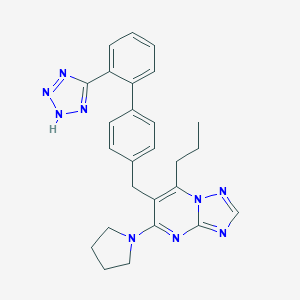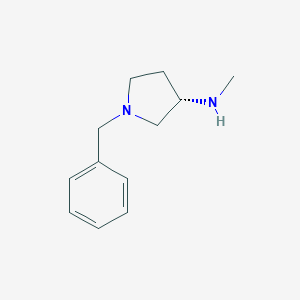![molecular formula C6H12FNO2 B066820 Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) CAS No. 160189-51-5](/img/structure/B66820.png)
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), also known as CPME, is a chiral alcohol that has been found to have potential applications in scientific research. CPME is a compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
作用機序
The mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is not fully understood. However, it has been suggested that Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) may act as a chiral auxiliary by controlling the stereochemistry of reactions, or as a ligand by coordinating with metal ions and facilitating asymmetric catalysis.
Biochemical and Physiological Effects:
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to have neuroprotective effects in Alzheimer's disease models, and to have anti-inflammatory effects. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying asymmetric reactions. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is also stable and easy to handle, making it a convenient reagent for use in synthetic chemistry. However, Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI). One area of interest is the development of new methods for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI), which could make it more accessible for use in scientific research. Another area of interest is the exploration of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)'s potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) and its effects on enzymes and other biological systems.
合成法
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) can be synthesized by various methods, including the reduction of the corresponding ketone, the hydrolysis of the corresponding ester, and the cyclization of the corresponding diene. The most common method for synthesizing Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) is via the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has been found to have potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of biologically active compounds. Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
160189-51-5 |
|---|---|
製品名 |
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI) |
分子式 |
C6H12FNO2 |
分子量 |
149.16 g/mol |
IUPAC名 |
(1R,2S,3S,5S)-2-amino-5-fluoro-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12FNO2/c7-4-1-3(2-9)5(8)6(4)10/h3-6,9-10H,1-2,8H2/t3-,4+,5+,6+/m1/s1 |
InChIキー |
HSGLSLCEOUCFPW-VANKVMQKSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1F)O)N)CO |
SMILES |
C1C(C(C(C1F)O)N)CO |
正規SMILES |
C1C(C(C(C1F)O)N)CO |
同義語 |
Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





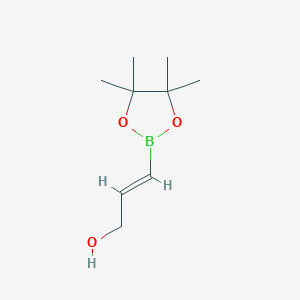
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
